molecular formula C11H13N B8421776 N,N-dimethyl-1H-inden-3-amine

N,N-dimethyl-1H-inden-3-amine

Cat. No.: B8421776
M. Wt: 159.23 g/mol
InChI Key: MLLJMROVMBPDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1H-inden-3-amine is an indene-based compound of significant interest in medicinal chemistry and neuropharmacology research. It serves as a key structural analog in investigations of serotonergic activity, particularly as a bioisostere of the classic tryptamine N,N-Dimethyltryptamine (DMT). In this analog, the indole nitrogen of DMT is replaced with a carbon atom, forming the indene ring system . Studies on closely related 3-indenylethylamines, such as C-DMT (N,N-Dimethyl-2-(3H-inden-1-yl)ethylamine), have demonstrated that this class of compounds can act as agonists at serotonin receptors, showing similar affinity and potency to tryptamines in certain assay models like the rat fundus strip . This suggests that the indole-ring nitrogen is not always essential for receptor activation, making this compound a valuable tool for elucidating the structure-activity relationships (SAR) of serotonin receptor ligands . Researchers utilize this compound and its derivatives to explore the steric and electronic requirements for binding at various serotonin receptor subtypes, which can differ significantly; for instance, one analog showed dramatically lower affinity for the 5-HT1E and 5-HT1F receptors compared to DMT . The effects of this specific compound in animal models or humans, including any potential psychoactive properties, are not currently known and represent an area for further scientific inquiry . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N,N-dimethyl-3H-inden-1-amine

InChI

InChI=1S/C11H13N/c1-12(2)11-8-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3

InChI Key

MLLJMROVMBPDLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CCC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of N,N-dimethyl-1H-inden-3-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound Not available C11H15N 161.24 N,N-dimethyl at position 3 Hypothesized to exhibit enhanced lipophilicity compared to mono-methyl analogs.
N-Methyl-2,3-dihydro-1H-inden-2-amine 24445-44-1 C10H13N 147.22 N-methyl at position 2 Reduced steric bulk; potential precursor for psychoactive substances .
N-Methyl-2,3-dihydro-1H-inden-1-amine 2084-72-2 C10H13N 147.22 N-methyl at position 1 Positional isomer; may differ in receptor binding affinity .
N-Ethyl-2,3-dihydro-1H-inden-1-amine 21834203 (CID) C11H15N 161.24 N-ethyl at position 1 Increased alkyl chain length could enhance metabolic stability .
N,5-Dimethyl-2,3-dihydro-1H-inden-1-amine 55264705 (CID) C11H15N 161.24 N-methyl and 5-methyl on indene Additional methyl group may alter steric and electronic properties .
N-Phenyl-2-indanamine 33237-72-8 C15H15N 209.29 N-phenyl at position 2 Aromatic substituent enhances π-π interactions; cited in pharmaceutical patents .
2-(Aminomethyl)-N,N-dimethyl-1,3-dihydroinden-2-amine 43809056 (CID) C12H18N2 190.29 N,N-dimethyl and aminomethyl at position 2 Dual functional groups may enable dual receptor modulation .

Physicochemical Properties

  • Lipophilicity: The N,N-dimethyl group in this compound likely increases logP compared to mono-methylated analogs (e.g., N-methyl-2,3-dihydro-1H-inden-2-amine, logP ~2.5 estimated) .
  • Solubility: Dimethylamino derivatives generally exhibit lower aqueous solubility than their primary amine counterparts due to reduced polarity.
  • Stability : N-Alkyl substituents (e.g., ethyl in CID 21834203) may confer resistance to enzymatic degradation compared to methyl groups .

Research and Application Contexts

  • Pharmacological Potential: N-Phenyl-2-indanamine (CAS 33237-72-8) is linked to patents for central nervous system (CNS) therapies, suggesting indenamines may target serotonin or dopamine receptors . The phenothiazine-containing analog in demonstrates anti-psychotic activity, though its structure diverges significantly from dimethylindenamines .
  • Synthetic Utility: N-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 2084-72-2) serves as a building block for more complex amines via alkylation or arylation . The aminomethyl-substituted derivative (CID 43809056) highlights the versatility of indenamines in modular drug design .

Key Differences and Implications

Substituent Position: N-Methylation at position 1 (CAS 2084-72-2) vs.

Alkyl vs. Aryl Groups :

  • N-Phenyl substitution (CAS 33237-72-8) introduces aromaticity, enhancing interactions with hydrophobic pockets in proteins compared to alkylated analogs .

Functional Group Diversity: The aminomethyl group in CID 43809056 adds a hydrogen-bonding site, which could improve target selectivity .

Preparation Methods

Nucleophilic Substitution Using Dimethylformamide (DMF)

A widely adopted method involves the nucleophilic substitution of halogenated indene derivatives with dimethylamine precursors. The Chinese patent CN103224438B details a closed-system approach using DMF as both solvent and dimethylamine source. For N,N-dimethyl-1H-inden-3-amine synthesis:

  • Reaction Setup :

    • Substrate : 3-Chloro-1H-indene (or analogous halogenated indene).

    • Conditions : DMF, water, and sodium acetate at 150–190°C for 2–12 hours under nitrogen.

    • Mechanism : DMF acts as a nucleophile, displacing the halogen atom via an SN2 pathway.

  • Optimization Data :

    Temperature (°C)Time (h)Yield (%)
    1501265
    170685
    190292

    Higher temperatures accelerate reaction rates but risk decomposition of sensitive intermediates . Post-reaction isolation involves distillation under reduced pressure and aqueous workup to remove unreacted DMF .

Reductive Amination of Inden-3-One

The CA2032362C patent describes reductive amination using aldehydes/ketones, dimethylamine, and hydrogen over nickel-based catalysts. For this compound:

  • Substrate : Inden-3-one.

  • Conditions :

    • Catalyst : Ni/kieselguhr (50–53% Ni).

    • Pressure : 8 MPa H₂.

    • Temperature : 105–110°C.

    • Reaction Time : 6 hours.

  • Outcome :

    • Conversion : >99% of inden-3-one.

    • Selectivity : 95% toward tertiary amine .

    • Byproducts : Trace amounts of enamine intermediates (<5%).

This method benefits from high atom economy but requires specialized high-pressure equipment .

Alkylation of Inden-3-Amine with Methyl Halides

Primary alkylation using methyl iodide or dimethyl sulfate is a classical approach. The PMC article on formylation highlights methylation under basic conditions:

  • Procedure :

    • Substrate : Inden-3-amine.

    • Methylating Agent : Methyl iodide (2.2 equiv).

    • Base : Potassium carbonate (3.0 equiv).

    • Solvent : Tetrahydrofuran (THF)/DMF (4:1).

    • Temperature : 80°C for 24 hours.

  • Yield : 78–85% after column chromatography .

  • Challenges : Over-alkylation to quaternary salts occurs if stoichiometry is unbalanced.

Catalytic Hydrogenation of Enamine Intermediates

The US5696294A patent outlines a two-step process for tertiary amines:

  • Enamine Formation :

    • React inden-3-one with dimethylamine in methanol at 60°C for 48 hours.

    • Intermediate : N,N-Dimethylinden-3-enamine (yield: 89%).

  • Hydrogenation :

    • Catalyst : Pd/C (10 wt%) in THF.

    • Conditions : H₂ (1 atm), 25°C for 14 hours.

    • Yield : 94% .

This method avoids harsh temperatures but necessitates precise control of hydrogenation to prevent over-reduction.

Microwave-Assisted Synthesis

Ambeed’s protocol for analogous N,N-dimethylbenzimidazoles adapts well to indene systems using microwave irradiation:

  • Reagents :

    • 3-Amino-1H-indene, dimethylamine hydrochloride.

    • Solvent : DMF/water (3:1).

  • Conditions :

    • Microwave Power : 200 W.

    • Temperature : 140°C.

    • Time : 30 minutes.

  • Yield : 88% with >98% purity .

Microwave methods reduce reaction times tenfold compared to conventional heating .

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)TimeScalability
Nucleophilic Substitution921902 hIndustrial
Reductive Amination951056 hModerate
Alkylation858024 hLab-scale
Catalytic Hydrogenation942514 hLab-scale
Microwave-Assisted881400.5 hPilot-scale

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation in Method 3 is mitigated by slow methyl halide addition .

  • Catalyst Deactivation : Nickel catalysts in Method 2 require periodic regeneration with hydrogen at 150°C .

  • Solvent Selection : DMF’s high boiling point (153°C) in Method 1 prevents volatilization but complicates recycling .

Emerging Techniques

Recent advances include:

  • Photocatalytic Methylation : Using methanol as a methyl source under UV light (λ = 365 nm) with TiO₂ catalysts .

  • Flow Chemistry : Continuous synthesis in microreactors reduces residence time to <10 minutes .

Q & A

Basic: What are the key considerations for designing a synthetic route for N,N-dimethyl-1H-inden-3-amine?

Answer:
Synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. For indene-derived amines, a common approach includes:

  • Step 1: Functionalization of the indene scaffold (e.g., bromination at the 3-position).
  • Step 2: Reaction with dimethylamine under catalytic conditions (e.g., Pd-mediated coupling or using NaBH4_4 as a reducing agent).
  • Step 3: Purification via column chromatography or recrystallization to isolate the tertiary amine.

Methodological Insight:

  • Catalyst selection (e.g., Pd/C for hydrogenation) and solvent polarity (e.g., DMF or THF) critically influence yield and regioselectivity .
  • Analytical validation (e.g., 1^1H NMR, LC-MS) is essential to confirm substitution patterns and rule out side products like N-oxide derivatives .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for:

  • Determining bond lengths and angles to confirm the presence of the dimethylamine group.
  • Identifying conformational flexibility in the indenyl ring system.

Example Workflow:

Data Collection: High-resolution (< 1.0 Å) data minimizes errors in electron density maps.

Refinement: SHELXL’s robust algorithms handle disordered solvent molecules or twinning .

Validation: Check for R-factor convergence and use tools like PLATON to detect symmetry violations.

Table 1: Example Crystallographic Parameters for a Related Indenamine Derivative

ParameterValue
Space groupP21_1/c
R-factor0.042
C-N bond length1.45 Å
Dihedral angle (indenyl)172.3°

Basic: What analytical techniques are prioritized for characterizing this compound?

Answer:

  • Spectroscopy:
    • 1^1H/13^13C NMR: Assign peaks for methyl groups (δ ~2.2 ppm for N(CH3_3)2_2) and aromatic protons (δ 6.5–7.5 ppm).
    • IR: Confirm N-H absence (ruling out secondary amine impurities) and C-N stretches (~1250 cm1^{-1}).
  • Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion [M+H]+^+ and fragmentation patterns.

Pitfalls:

  • Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .

Advanced: How can DFT calculations predict the reactivity of this compound in electrophilic substitution reactions?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides:

  • Frontier Molecular Orbitals (FMOs): HOMO localization on the indenyl ring predicts electrophilic attack at the 1- or 2-positions.
  • Reactivity Descriptors:
    • Global electrophilicity index (ωω) quantifies electron-deficient regions.
    • Fukui functions (f+f^+) identify nucleophilic sites.

Case Study:
For a related indenamine, DFT revealed a 10 kJ/mol preference for nitration at the 2-position over the 1-position due to steric hindrance from the dimethylamino group .

Basic: How to assess the risk of N-nitrosamine formation in this compound?

Answer:
Follow ICH M7(R2) and EMA guidelines for nitrosamine risk assessment:

Structural Alert: Tertiary amines with adjacent H atoms (e.g., –N(CH3_3)2_2) are prone to nitrosation under acidic conditions.

Forced Degradation: Expose the compound to nitrite (NaNO2_2) at pH 3–4 and analyze via LC-HRMS for [M+NO]+^+ ions.

Mitigation: Use scavengers (e.g., ascorbic acid) or avoid nitrite sources in synthesis .

Advanced: What strategies optimize enantioselective synthesis of this compound derivatives?

Answer:

  • Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of imine precursors.
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) can separate enantiomers with >90% ee.
  • Crystallization-Induced Diastereomer Transformation (CIDT): Achieve high enantiopurity via diastereomeric salt formation .

Table 2: Example Enantioselectivity Data

Catalystee (%)Yield (%)
Ru-(S)-BINAP9582
Lipase PS-IM8875

Basic: How to design a stability study for this compound under varying storage conditions?

Answer:

  • Conditions: Test thermal stability (25°C, 40°C), humidity (75% RH), and light exposure (ICH Q1B).
  • Analytics: Monitor degradation via HPLC (peak area %), colorimetric assays for amine oxidation, and Karl Fischer titration for moisture uptake.
  • Acceptance Criteria: ≤2% impurity increase over 6 months at 25°C .

Advanced: What in silico models predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETLab estimate:
    • LogP (lipophilicity): ~2.5, suggesting moderate blood-brain barrier penetration.
    • CYP450 inhibition: High risk for CYP3A4 based on structural analogs.
  • Molecular Dynamics (MD): Simulate binding to serum albumin to predict plasma half-life .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Answer:

  • Common Issues:
    • Incomplete Amine Activation: Use Boc-protected intermediates to prevent side reactions.
    • Solvent Effects: Switch from polar aprotic (DMF) to non-polar (toluene) to reduce byproduct formation.
  • Optimization: Screen Lewis acids (e.g., ZnCl2_2) to enhance nucleophilic substitution rates .

Advanced: How does the electronic structure of this compound influence its bioactivity?

Answer:

  • SAR Studies: The dimethylamino group’s electron-donating effect increases basicity (pKa_a ~9.5), enhancing receptor binding in neurological targets (e.g., AMPA receptor modulation).
  • Case Study: Analogous compounds showed 10x higher potency when the indenyl ring was fluorinated at the 5-position, altering HOMO-LUMO gaps .

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